molecular formula C11H5Cl3F3N3 B2511288 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine CAS No. 2379918-50-8

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine

Cat. No.: B2511288
CAS No.: 2379918-50-8
M. Wt: 342.53
InChI Key: LINMJKWSOBRDMN-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with chlorine, trifluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine under controlled conditions to introduce the necessary chlorine atoms . The reaction conditions often require the use of strong chlorinating agents and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to interact with various biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Properties

IUPAC Name

4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMJKWSOBRDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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